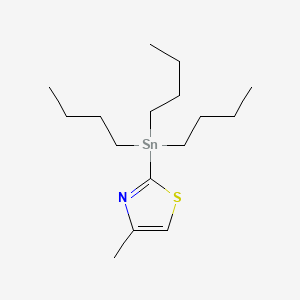

4-Methyl-2-(tributylstannyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGNMUMILSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586038 | |

| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251635-59-3 | |

| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(tributylstannyl)thiazole has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its strategic importance lies in its utility as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the efficient formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, and an in-depth exploration of its reactivity, with a particular focus on its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science sectors. Furthermore, this guide will delve into its emerging role as a key structural motif in the development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of a Functionalized Thiazole

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a sought-after component in the design of new therapeutic agents. The introduction of a tributylstannyl group at the 2-position of the 4-methylthiazole core provides a stable, yet reactive handle for the facile introduction of this important heterocycle into diverse molecular frameworks. This transformation is most commonly achieved through the Stille cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.[2][3] The stability of organostannanes to air and moisture, coupled with their broad functional group tolerance, makes them highly attractive reagents in complex molecule synthesis.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 251635-59-3 | [4][5] |

| Molecular Formula | C₁₆H₃₁NSSn | [4][5] |

| Molecular Weight | 388.20 g/mol | [5] |

| Appearance | Yellow to orange liquid | [6] |

| Boiling Point | 379.6 ± 35.0 °C (Predicted) | [6] |

| Vapor Pressure | 1.26E-05 mmHg at 25°C | [4] |

| Solubility | Insoluble in water (5.4E-4 g/L at 25°C) | [4] |

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 ppm (s, 1H): Thiazole ring proton (H5).

-

δ 2.4-2.5 ppm (s, 3H): Methyl group protons on the thiazole ring (C4-CH₃).

-

δ 1.5-1.7 ppm (m, 6H): Methylene protons of the butyl groups adjacent to the tin atom (-Sn-CH₂-).

-

δ 1.2-1.4 ppm (m, 12H): Methylene protons of the butyl groups (-CH₂-CH₂-CH₃).

-

δ 0.8-1.0 ppm (t, 9H): Methyl protons of the butyl groups (-CH₂-CH₃).

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ ~170 ppm: Thiazole ring carbon (C2) attached to the tin atom.

-

δ ~150 ppm: Thiazole ring carbon (C4).

-

δ ~115 ppm: Thiazole ring carbon (C5).

-

δ ~29 ppm: Methylene carbons of the butyl groups (-Sn-CH₂-C H₂-).

-

δ ~27 ppm: Methylene carbons of the butyl groups (-Sn-C H₂-).

-

δ ~17 ppm: Methyl carbon of the 4-methyl group.

-

δ ~14 ppm: Methyl carbons of the butyl groups.

-

δ ~10 ppm: Methylene carbons of the butyl groups adjacent to the tin atom.

Infrared (IR) Spectroscopy:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a characteristic isotopic pattern for tin. The molecular ion peak [M]⁺ at m/z 388 would be observed, along with fragment ions corresponding to the loss of butyl groups.

Synthesis and Handling

Synthetic Protocol: Deprotonation and Stannylation

The most common and direct method for the synthesis of 2-stannylthiazoles involves the deprotonation of the C2-proton of the thiazole ring with a strong base, followed by quenching the resulting lithiated species with an electrophilic tin reagent, such as tributyltin chloride.

Sources

An In-depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole (CAS 251635-59-3): A Key Synthetic Building Block

Introduction: The Strategic Role of Functionalized Heterocycles in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals and functional materials. The thiazole ring, a five-membered aromatic heterocycle, is a "privileged structure" frequently found in clinically approved drugs due to its ability to engage in diverse biological interactions. This guide provides a comprehensive technical overview of 4-methyl-2-(tributylstannyl)thiazole , a specialized organostannane reagent designed for the precise introduction of the 4-methylthiazole moiety into target molecules.

While not a therapeutic agent itself, this compound is a critical upstream building block. Its utility is realized through the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. For drug development professionals and synthetic chemists, understanding the properties and applications of such reagents is fundamental to designing efficient and modular synthetic routes for novel chemical entities. This guide will detail the physicochemical properties of this compound, elucidate the mechanistic underpinnings of its reactivity, provide a foundational experimental protocol, and discuss the significance of the structural motif it delivers.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe application in any experimental setting. The key characteristics of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 251635-59-3 | [1][2] |

| IUPAC Name | tributyl(4-methyl-1,3-thiazol-2-yl)stannane | [1] |

| Synonyms | This compound, 2-(Tri-n-butylstannyl)-4-methylthiazole | [2] |

| Molecular Formula | C₁₆H₃₁NSSn | [2] |

| Molecular Weight | 388.2 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

Note: Physical properties such as boiling point and density are reported in some supplier databases but may vary. It is recommended to consult the specific certificate of analysis for the batch in use.

Safety and Handling

Organotin compounds are recognized for their potential toxicity, and appropriate handling is mandatory.

-

Hazard Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment)[1]

-

Signal Word: Danger[1]

-

Key Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life)[1]

Causality in Handling: The toxicity of organostannanes necessitates rigorous safety protocols. The tributyltin moiety, in particular, can be readily absorbed and interfere with biological processes. Therefore, all manipulations must be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required. Due to its environmental toxicity, all waste containing this reagent must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is its function as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms—a common linkage in many drug molecules.

Mechanistic Rationale

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The choice of this methodology is dictated by its remarkable functional group tolerance. Unlike more reactive organometallic reagents (e.g., organolithiums or Grignards), organostannanes are stable to air and moisture and are compatible with a wide array of functional groups (esters, amides, ketones), obviating the need for extensive protecting group strategies. This feature is of paramount importance in the multi-step synthesis of complex pharmaceuticals.

The catalytic cycle, illustrated below, is a self-validating system. Each step regenerates a reactive palladium species, allowing for high product turnover with only a catalytic amount of the precious metal.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where this compound participates. The 4-methylthiazole group (R²) is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II) complex. A tributyltin halide is generated as a stoichiometric byproduct.

-

Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Exemplary Experimental Protocol: Synthesis of a 2-Aryl-4-Methylthiazole

The following protocol is a representative procedure for a Stille coupling reaction using this compound. It should be considered a starting point, as optimal conditions (catalyst, ligand, solvent, temperature) must be determined for each specific substrate combination.

Workflow Diagram

Sources

A Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(tributylstannyl)thiazole, a key organostannane reagent in modern organic synthesis. The document details the compound's fundamental physicochemical properties, outlines a robust protocol for its synthesis, and explores its primary application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. Emphasis is placed on the practical aspects of handling, reaction setup, and mechanistic considerations to enable researchers to effectively utilize this versatile building block in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.

Introduction: The Strategic Value of Functionalized Heterocycles

The thiazole ring is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials.[1][2] Its presence in drugs like the antibiotic Sulfathiazole and the antiretroviral Ritonavir underscores its importance in medicinal chemistry.[3] The strategic functionalization of the thiazole core allows for the construction of complex molecular architectures. Organostannanes, particularly tributylstannyl derivatives, are highly valued reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4][5][6]

This compound merges these two valuable chemical entities. It serves as a stable, reliable precursor for introducing the 4-methylthiazol-2-yl moiety into target structures. This guide provides the foundational knowledge and practical protocols necessary for its effective use.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₁NSSn | [2][7][8] |

| Molecular Weight | 388.2 g/mol | [2][7][9] |

| CAS Number | 251635-59-3 | [7][8] |

| Appearance | Colorless solid or oil | [10] |

| Boiling Point | 379.6 °C at 760 mmHg | [11] |

| Flash Point | 183.4 °C | [11] |

| Vapor Pressure | 1.26 x 10⁻⁵ mmHg at 25 °C | [8][11] |

| Solubility | Insoluble in water (5.4 x 10⁻⁴ g/L at 25 °C) | [8] |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available from chemical suppliers and databases.[11]

Synthesis of this compound

The synthesis of this reagent is typically achieved through the metallation of 4-methylthiazole followed by quenching with a tributyltin electrophile. The following protocol is a representative procedure based on established methods for thiazole stannylation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-methylthiazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add 4-methylthiazole (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color upon lithiation.

-

Stannylation: After stirring at -78 °C for 1 hour, add tributyltin chloride (1.1 eq) dropwise.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and Et₂O/EtOAc.

-

Extraction: Separate the layers and extract the aqueous phase three times with Et₂O/EtOAc.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure product.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is its role as a nucleophile in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiazole ring and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides/triflates).[4]

The Stille Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][12] The transmetalation step, where the organotin reagent transfers its organic group to the palladium center, is often rate-limiting.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Protocol: Coupling with an Aryl Bromide

This protocol describes a typical Stille coupling between this compound and a generic aryl bromide.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

This compound (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst/additive

Procedure:

-

Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor by TLC or LC-MS. Reactions are often complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

-

Purification: The removal of tin byproducts is a critical step. Wash the organic mixture with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration through Celite. Alternatively, extensive column chromatography is often effective. After aqueous workup (washing with water and brine), dry the organic layer, concentrate, and purify by flash chromatography to yield the desired biaryl product.

Safety and Handling

Organotin compounds are toxic and require careful handling to minimize exposure.[13]

-

Toxicity: Tributyltin compounds can cause skin and eye irritation and are toxic if swallowed or in contact with skin.[13] They are known to cause damage to organs through prolonged or repeated exposure.[13][14]

-

Handling: Always handle this compound and other organostannanes inside a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemically resistant gloves (nitrile is often insufficient; use heavy-duty gloves or double-glove), a lab coat, and safety goggles.[7][14]

-

Waste Disposal: All organotin waste, including contaminated solvents and silica gel, must be disposed of as hazardous chemical waste according to institutional guidelines.[14] Do not release into the environment.[13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of functionalized thiazole-containing molecules. Its stability and predictable reactivity in Stille cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this guide, scientists can confidently and effectively incorporate this building block into their synthetic strategies, enabling the construction of novel and complex molecular targets.

References

-

Del Valle Lab. Standard Operating Procedures - Organotin Reagents. University of Notre Dame. [Link]

-

Myers, A. The Stille Reaction. Harvard University, Chem 115. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

-

Espinet, P., & Casado, A. L. (2014). The Stille Reaction, 38 Years Later. ACS Catalysis, 4(8), 2845–2863. [Link]

-

Espinet, P., & Casado, A. L. (2014). The Stille Reaction, 38 Years Later. ACS Catalysis, 4(8), 2845-2863. [Link]

-

iChemical. This compound, CAS No. 251635-59-3. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. [Link]

-

ResearchGate. Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13.... [Link]

-

ResearchGate. Two-step synthesis of 4-methylthiazole 12a. [Link]

-

Organic Syntheses. 4-METHOXY-4'-NITROPHENYL. (2011). 88, 197. [Link]

-

Wikipedia. Stille reaction. [Link]

-

SciSpace. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. [Link]

- Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

-

Organic Syntheses. 2,4-Dimethylthiazole. [Link]

Sources

- 1. This compound | 251635-59-3 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 251635-59-3 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound, CAS No. 251635-59-3 - iChemical [ichemical.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. fishersci.fr [fishersci.fr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Methyl-2-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organostannanes in Modern Organic Synthesis

Organotin compounds, or organostannanes, have carved out a significant niche in the landscape of organic chemistry, primarily as versatile intermediates in cross-coupling reactions. Among these, 4-Methyl-2-(tributylstannyl)thiazole stands out as a valuable building block. Its structure marries the stability and reactivity of the tributyltin moiety with the biologically significant 4-methylthiazole core. Thiazole rings are found in a wide array of natural products and pharmacologically active compounds, including vitamins like thiamine and various antimicrobial and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Organostannanes like this one are appreciated for their stability to air and moisture, which simplifies their handling compared to other organometallic reagents.[4][5][6] However, it is crucial to acknowledge the inherent toxicity of organotin compounds and adhere to strict safety protocols.[4][7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 251635-59-3 | [8][9][10][11][12][13][14][15] |

| Molecular Formula | C₁₆H₃₁NSSn | [8][9][11][12][13][14] |

| Molecular Weight | 388.2 g/mol | [8][9][11][14] |

| Boiling Point | 379.6 °C at 760 mmHg | [8][10] |

| Flash Point | 183.4 °C | [8][10] |

| Vapor Pressure | 1.26E-05 mmHg at 25°C | [9][10] |

| Solubility | Insoluble in water | [9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward and efficient method involving the deprotonation of 4-methylthiazole at the C2 position, followed by quenching with an electrophilic tin species.[8] The rationale behind this approach lies in the heightened acidity of the proton at the C2 position of the thiazole ring, which is readily abstracted by a strong base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

-

4-Methylthiazole

-

n-Butyllithium (in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

-

Initial Solution: Anhydrous THF is added to the flask, followed by 4-methylthiazole. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a colorless oil.

Key Reactions: The Stille Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4][16] This reaction forms a new carbon-carbon bond by coupling the thiazole moiety with various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates.[4][16][17] The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[5][16]

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][17]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for a typical Stille cross-coupling reaction.

Materials:

-

This compound

-

Aryl iodide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-dimethylformamide (DMF) or toluene

-

Potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, and the palladium catalyst.

-

Solvent Addition: Add anhydrous DMF or toluene to the flask.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery and Materials Science

The 4-methylthiazole moiety is a key structural feature in numerous compounds with diverse biological activities.[1][2] The ability to readily introduce this scaffold into various molecular frameworks via Stille coupling makes this compound a highly valuable reagent in drug discovery programs.[8] It allows for the systematic modification of lead compounds to explore structure-activity relationships and optimize pharmacological properties.[8] Thiazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][3][18][19]

Beyond medicinal chemistry, organostannanes are utilized in materials science for the synthesis of conjugated polymers and other advanced materials. The controlled introduction of specific heterocyclic units can be used to tune the electronic and optical properties of these materials for applications in organic electronics.

Safety and Handling of Organotin Compounds

It is imperative to handle this compound and other organotin compounds with extreme caution due to their significant toxicity.[4][20] Tributyltin (TBT) compounds are known to be toxic and can be absorbed through the skin.[7] They can cause severe skin and eye irritation, and prolonged or high-level exposure may lead to more severe health effects, including damage to the central nervous and immune systems.[20][21][22]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[23]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[24] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[20]

-

Waste Disposal: Dispose of all organotin-contaminated waste in clearly labeled, designated containers according to institutional and regulatory guidelines.[20][24]

-

Spill Management: In the event of a spill, use an absorbent material to contain it and dispose of the waste appropriately.[20]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Stille cross-coupling reactions provide a reliable method for incorporating the biologically important 4-methylthiazole scaffold into a wide range of molecules. While its utility in drug discovery and materials science is significant, the inherent toxicity of organotin compounds necessitates strict adherence to safety protocols. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively and safely leverage this valuable building block to advance their scientific endeavors.

References

-

Stille reaction - Wikipedia.

-

Tributyltin - Collaborative for Health & Environment.

-

Stille Coupling | OpenOChem Learn.

-

Organo-tin compounds - DCCEEW.

-

Stille Coupling - Chemistry LibreTexts.

-

An Overview on Toxicity of Tributyltin - International Scientific Organization.

-

Stille Cross-Coupling - J&K Scientific LLC.

-

Stille Coupling | NROChemistry.

-

TRIBUTYLTIN (TBT) | Oregon Department of Human Services.

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) .

-

TRIBUTYLTIN (TBT) - EXTOXNET PIP.

-

Standard Operating Procedures - Del Valle Lab.

-

This compound | 251635-59-3 | Benchchem.

-

This compound 251635-59-3 wiki - Guidechem.

-

ORGANOTIN COMPOUNDS - CDC Stacks.

-

This compound, CAS No. 251635-59-3 - iChemical.

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities .

-

This compound | 251635-59-3 - ChemicalBook.

-

Buy 4-(Tributylstannyl)thiazole | 173979-01-6 - Smolecule.

-

CAS 251635-59-3 | this compound - Alchem Pharmtech.

-

4-(Tri-n-butylstannyl)thiazole | C15H29NSSn | CID 2763258 - PubChem.

-

Toxicity and health effects of selected organotin compounds: a review - PMC.

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities .

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH.

-

Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents .

-

4-Methylthiazole(693-95-8) 1H NMR spectrum - ChemicalBook.

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI.

-

This compound | 251635-59-3 .

-

Thiazole, 4-methyl-2-(1-methylethyl)- - the NIST WebBook.

-

2-Tributylstannylthiazole 97 121359-48-6 - Sigma-Aldrich.

-

tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure.

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org.

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate.

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.

-

This compound, min 90%, 1 gram .

-

2-METHYL-4-(TRIBUTYLSTANNYL)THIAZOLE | 653564-10-4 - ChemicalBook.

-

This compound 251635-59-3 - Guidechem.

-

(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate.

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

-

Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar.

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. jetir.org [jetir.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. iscientific.org [iscientific.org]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, CAS No. 251635-59-3 - iChemical [ichemical.com]

- 11. This compound | 251635-59-3 [chemicalbook.com]

- 12. alchempharmtech.com [alchempharmtech.com]

- 13. This compound | 251635-59-3 | INDOFINE Chemical Company [indofinechemical.com]

- 14. calpaclab.com [calpaclab.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 20. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 21. oregon.gov [oregon.gov]

- 22. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 23. delvallelab.weebly.com [delvallelab.weebly.com]

- 24. stacks.cdc.gov [stacks.cdc.gov]

Spectroscopic Analysis of 4-Methyl-2-(tributylstannyl)thiazole: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(tributylstannyl)thiazole (CAS No. 251635-59-3)[1][2][3]. As a key reagent in synthetic chemistry, particularly in Stille cross-coupling reactions for the introduction of the 4-methylthiazol-2-yl moiety, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights for researchers in drug development and materials science.

Introduction to this compound

This compound is an organotin compound featuring a tributylstannyl group attached to the 2-position of a 4-methylthiazole ring. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, where the tin moiety is substituted to form a new carbon-carbon bond[4]. Accurate spectroscopic characterization is crucial to confirm the identity and purity of this reagent before its use in complex synthetic pathways.

Compound Properties:

| Property | Value | Reference |

| CAS Number | 251635-59-3 | [1][2][3] |

| Molecular Formula | C₁₆H₃₁NSSn | [1][2] |

| Molecular Weight | 388.2 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the tributylstannyl group and the 4-methylthiazole ring.

Expected Chemical Shifts (CDCl₃):

-

Tributylstannyl Group (27H):

-

The protons on the butyl chains will exhibit complex, overlapping multiplets in the upfield region, typically between δ 0.8 and 1.7 ppm .

-

The terminal methyl protons (CH₃) are expected to appear as a triplet around δ 0.9 ppm .

-

The methylene protons adjacent to the tin atom (Sn-CH₂) will likely be observed as a triplet further downfield, around δ 1.1-1.3 ppm , and may show satellite peaks due to coupling with tin isotopes.

-

The remaining methylene protons (-CH₂-CH₂-) will appear as multiplets between δ 1.3 and 1.7 ppm .

-

-

4-Methylthiazole Ring (4H):

-

The methyl group at the C4 position (CH₃) is expected to be a singlet around δ 2.4-2.5 ppm .

-

The proton at the C5 position (H-5) will likely appear as a singlet or a narrow quartet (due to long-range coupling with the methyl group) in the aromatic region, estimated to be around δ 6.8-7.0 ppm .

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the carbon framework of the molecule.

Expected Chemical Shifts (CDCl₃):

-

Tributylstannyl Group:

-

The four distinct carbons of the butyl chains are expected in the upfield region:

-

Sn-C H₂: ~δ 10-12 ppm

-

Sn-CH₂-C H₂: ~δ 27-29 ppm

-

Sn-CH₂-CH₂-C H₂: ~δ 26-28 ppm

-

C H₃: ~δ 13-14 ppm

-

-

-

4-Methylthiazole Ring:

-

C 2 (attached to Sn): This carbon will be significantly downfield, estimated in the range of δ 170-175 ppm .

-

C 4 (attached to methyl): Expected around δ 150-155 ppm .

-

C 5: Estimated to be in the region of δ 115-120 ppm .

-

C H₃: The methyl carbon should appear around δ 17-19 ppm .

-

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly dependent on the coordination number and the nature of the substituents on the tin atom. For a four-coordinate tributyltin compound attached to an aromatic ring, the ¹¹⁹Sn chemical shift is expected to be in the upfield region, typically between δ -10 and -50 ppm relative to a tetramethyltin standard.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the tin atom. The molecular ion peak (M⁺) should be observed at m/z 388, with the accompanying isotopic peaks corresponding to the natural abundance of tin isotopes.

Expected Fragmentation Pattern: A primary fragmentation pathway is the loss of butyl radicals (C₄H₉•, mass 57). The sequential loss of these radicals from the molecular ion would lead to characteristic fragment ions:

-

[M - 57]⁺: m/z 331

-

[M - 2*57]⁺: m/z 274

-

[M - 3*57]⁺: m/z 217

Further fragmentation of the thiazole ring is also expected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

-

C-H Stretching:

-

Aliphatic C-H stretching from the butyl groups will be observed as strong bands in the 2850-2960 cm⁻¹ region.

-

Aromatic C-H stretching from the thiazole ring may be seen around 3050-3100 cm⁻¹ .

-

-

C=N and C=C Stretching:

-

The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1500-1600 cm⁻¹ region.

-

-

C-H Bending:

-

Aliphatic C-H bending vibrations will be present around 1375 cm⁻¹ and 1465 cm⁻¹ .

-

-

Sn-C Stretching:

-

The Sn-C bond vibrations are expected in the far-infrared region, typically below 600 cm⁻¹ .

-

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹¹⁹Sn NMR Acquisition: Use a broadband probe tuned to the ¹¹⁹Sn frequency. A reference standard such as tetramethyltin (SnMe₄) should be used.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a liquid, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic verification of this compound.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound based on fundamental principles and data from related compounds. While a definitive, published spectrum for this specific molecule remains elusive in public databases, the information provided herein serves as a robust framework for researchers to interpret their own analytical data, ensuring the quality and identity of this important synthetic reagent.

References

Sources

The Synthetic Chemist's Guide to 4-Methyl-2-(tributylstannyl)thiazole: A Core Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Consequently, methods for its efficient and selective incorporation into complex molecular architectures are of paramount importance. This technical guide provides an in-depth analysis of 4-Methyl-2-(tributylstannyl)thiazole, a key organostannane reagent that serves as a robust and versatile building block in modern organic synthesis. The primary focus is its application in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of C-C bond formation.[3] This document will detail the reagent's synthesis, mechanistic underpinnings of its reactivity, comprehensive experimental protocols, and critical safety considerations for its handling.

Introduction: The Strategic Value of Organostannanes and the Thiazole Moiety

The development of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule-building, enabling the precise and efficient formation of carbon-carbon bonds. Among these, the Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is particularly noteworthy for its tolerance of a wide array of functional groups.[4][5] Organostannane reagents, like this compound, are valued for their relative stability to air and moisture, which often simplifies handling compared to other organometallics.[4]

The 4-methylthiazole unit itself is a structural motif found in a wide range of biologically active molecules, including anticancer and anticonvulsant agents.[2] The ability to introduce this specific fragment late in a synthetic sequence is a powerful strategy in drug discovery and development, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This compound is the reagent of choice for this purpose, providing a reliable method to install the 4-methylthiazol-2-yl group.

Synthesis and Physicochemical Properties

Synthetic Pathway

The preparation of this compound is typically achieved through a straightforward and high-yielding two-step sequence. The causality behind this approach lies in the inherent acidity of the C2 proton of the thiazole ring.

A common and effective method involves the deprotonation of 4-methylthiazole at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to prevent side reactions.[6] This generates a highly nucleophilic 2-lithiated thiazole intermediate. The subsequent step is the electrophilic quench of this organolithium species with tributyltin chloride (Bu₃SnCl). The reaction is driven by the formation of a stable C-Sn bond and the precipitation of lithium chloride.

Detailed Experimental Protocol: Synthesis of this compound [6]

-

Materials: 4-Methylthiazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes (2.5 M), Tributyltin chloride (Bu₃SnCl).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Add 4-methylthiazole (1.0 eq.) to the cooled THF.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn a deep color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

-

Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture. A white precipitate (LiCl) will form.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel or by vacuum distillation to yield the title compound as a clear oil.

-

Physicochemical Data

Summarizing the key properties of this reagent is essential for its effective use and storage.

| Property | Value | Source |

| CAS Number | 251635-59-3 | [6][7][8][9] |

| Molecular Formula | C₁₆H₃₁NSSn | [6][7][8][9][10] |

| Molecular Weight | 388.2 g/mol | [6][7][10] |

| Boiling Point | 379.6 °C at 760 mmHg | [6][11] |

| Flash Point | 183.4 °C | [6][11] |

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is its use as the nucleophilic partner in the Stille cross-coupling reaction. This allows for the formation of a C(sp²)-C(sp²) bond between the thiazole C2 position and a variety of aryl, heteroaryl, or vinyl halides and triflates.[3][12]

The Catalytic Cycle: A Mechanistic Explanation

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Palladium(0) catalyst and proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][13]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (R¹-X), forming a 16-electron square planar Pd(II) complex.[13] This is often the rate-determining step.

-

Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 4-methylthiazol-2-yl moiety) with the halide on the palladium center.[4] This step forms a new Pd(II) complex bearing both organic partners (R¹ and R²) and generates a tributyltin halide byproduct. The choice of ligands on the palladium and sometimes the use of additives like copper(I) salts can significantly accelerate this step.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product (R¹-R²).[13] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Practical Guide: A General Protocol for Stille Coupling

The following protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.[14]

Detailed Experimental Protocol: Stille Coupling of an Aryl Bromide

-

Materials: Aryl bromide (1.0 eq.), this compound (1.1-1.2 eq.), Palladium catalyst [e.g., Pd(PPh₃)₄, 2-5 mol%], Anhydrous solvent (e.g., Toluene, DMF, or Dioxane).

-

Workflow Diagram:

Caption: General experimental workflow for a Stille cross-coupling reaction.

-

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed tube, combine the aryl bromide (1.0 eq.), this compound (1.1 eq.), and anhydrous toluene.

-

Degassing: Deoxygenate the solution by bubbling argon through it for 15-20 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) to the flask under a positive pressure of argon.

-

Reaction: Seal the vessel and heat the reaction mixture in an oil bath at 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. If an emulsion forms, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography to yield the 2-aryl-4-methylthiazole.

-

Optimization and Troubleshooting

While the Stille coupling is robust, certain substrate combinations may require optimization.

| Parameter | Common Choices | Rationale & Troubleshooting Insights |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. For Pd(II) sources like Pd(OAc)₂, a ligand must be added. If the reaction is sluggish, catalyst poisoning might be an issue; ensure reagents are pure and the system is rigorously deoxygenated.[15] |

| Ligand | PPh₃, AsPh₃, XPhos | Triphenylphosphine (PPh₃) is standard. Triphenylarsine (AsPh₃) can sometimes accelerate reductive elimination. Bulky, electron-rich phosphine ligands like XPhos can be effective for challenging couplings.[14] |

| Solvent | Toluene, Dioxane, DMF, NMP | Toluene is a good non-polar starting point. More polar aprotic solvents like DMF or NMP can increase reaction rates by stabilizing polar intermediates in the catalytic cycle but may require higher temperatures to remove post-reaction.[15] |

| Temperature | 80 - 120 °C | Higher temperatures generally increase the rate of reaction, particularly the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[15] |

| Additives | CuI, CsF, LiCl | CuI can act as a co-catalyst, accelerating the transmetalation step. LiCl can also facilitate this step by breaking up tin aggregates and forming a more reactive chloropalladium intermediate.[3] |

Safety and Handling of Organotin Reagents

CRITICAL: Organotin compounds, including this compound and its byproducts, are highly toxic.[16][17] They can be absorbed through the skin and may affect the central nervous and immune systems.[16][18] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle organotin reagents in a certified chemical fume hood to avoid inhalation of vapors.[17][18]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile gloves, double-gloved).[17][18]

-

Handling: Use syringe and needle techniques for transferring the liquid reagent to maintain an inert atmosphere and prevent exposure.[18] All glassware should be flame-dried and cooled under an inert atmosphere.[18]

-

Spills: In case of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[16]

-

Waste Disposal: All organotin-contaminated waste (liquid, solid, glassware) must be segregated and disposed of according to institutional hazardous waste guidelines. Do not mix with regular organic waste. The tributyltin byproducts from the workup (e.g., Bu₃SnF or Bu₃SnCl) are also toxic and must be handled as hazardous waste.

-

First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[16][19] In case of eye contact, flush with water for at least 15 minutes.[16][19] Seek immediate medical attention for any significant exposure.[17]

Conclusion

This compound has cemented its role as an indispensable tool in organic synthesis. Its primary utility in the Stille cross-coupling reaction provides a reliable and functional-group-tolerant method for incorporating the valuable 4-methylthiazole moiety into diverse molecular frameworks. By understanding the principles of its synthesis, the mechanism of its reactivity, and the critical importance of safe handling, researchers can effectively leverage this reagent to advance programs in medicinal chemistry, natural product synthesis, and materials science. While the toxicity of tin compounds necessitates careful handling, the strategic advantages offered by this building block ensure its continued relevance in the synthetic chemist's toolkit.

References

- Del Valle Lab. (n.d.). Standard Operating Procedures.

- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Referenced through "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)").

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

- Unknown. (2020, June 26). SAFETY DATA SHEET.

- BenchChem. (n.d.). This compound | 251635-59-3.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- BenchChem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.

- Stanetty, C., et al. (2013). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. Monatshefte für Chemie - Chemical Monthly. (Referenced through ResearchGate).

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (Referenced through University of Windsor). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 251635-59-3 [chemicalbook.com]

- 8. Synthonix, Inc > Stannanes > 251635-59-3 | this compound [synthonix.com]

- 9. This compound | 251635-59-3 | INDOFINE Chemical Company [indofinechemical.com]

- 10. Page loading... [guidechem.com]

- 11. This compound, CAS No. 251635-59-3 - iChemical [ichemical.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 17. fishersci.fr [fishersci.fr]

- 18. delvallelab.weebly.com [delvallelab.weebly.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

A Comprehensive Technical Guide to Thiazole Derivatives in Modern Drug Discovery

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to its versatile physicochemical properties that allow for favorable interactions with a multitude of biological targets.[3][5] This technical guide offers an in-depth exploration of the multifaceted applications of thiazole derivatives across key therapeutic areas. We will dissect their roles in oncology, antimicrobial chemotherapy, and anti-inflammatory applications, grounding the discussion in mechanistic insights. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of thiazole-based compounds, designed for practical application by researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole nucleus is considered a "privileged scaffold" due to its structural and electronic features.[6] The presence of both a sulfur atom and a nitrogen atom imparts a unique electronic distribution, enabling the ring to act as an electron-donating and -accepting group.[7] This duality facilitates a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors.

1.1 Physicochemical Properties and Pharmacological Significance

The thiazole ring's aromaticity contributes to the metabolic stability of drug candidates. Its ability to engage in diverse biological interactions has led to the development of thiazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][8][9]

1.2 General Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[10] This reaction typically involves the condensation of an α-haloketone with a thioamide.[10][11] The versatility and high yield of this reaction have made it a staple in medicinal chemistry for creating diverse libraries of thiazole derivatives for drug screening.[11][12][13]

Thiazole Derivatives in Oncology

Thiazole-based compounds have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[14][15][16] Their approval as chemotherapeutics has spurred further research into developing novel derivatives with improved efficacy and pharmacokinetic profiles.[14]

2.1 Targeting Protein Kinases: The Dasatinib Story

A prime example of a successful thiazole-containing anticancer drug is Dasatinib . It is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, the fusion protein responsible for chronic myeloid leukemia (CML).[17][18][19]

Mechanism of Action: In CML, the BCR-ABL kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[17][20] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth.[17] This ultimately induces programmed cell death (apoptosis) in malignant cells.[17][20] Unlike its predecessor imatinib, dasatinib can inhibit multiple conformations of the BCR-ABL kinase, making it effective against many imatinib-resistant mutants.[19]

Signaling Pathway Diagram: BCR-ABL Inhibition by Dasatinib

Caption: Simplified signaling pathway of Dasatinib-mediated BCR-ABL inhibition in CML.

2.2 Data Summary: Prominent Anticancer Thiazoles and Their Targets

The following table summarizes the activity of representative thiazole derivatives against various cancer cell lines.

| Compound/Drug | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | BCR-ABL, SRC family kinases | K562 (CML) | <0.001 | [18] |

| Tiazofurin | IMP dehydrogenase | Various | Varies | [2] |

| Compound 4c | VEGFR-2 | MCF-7 (Breast) | 2.57 | [21] |

| Compound 4c | VEGFR-2 | HepG2 (Liver) | 7.26 | [21] |

| Phenylthiazole Derivative | Not specified | Breast Cancer | 5.71 | [22] |

Antimicrobial Applications: From Sulfa Drugs to Modern Agents

The thiazole scaffold is a key component in many antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.[8][23][24]

3.1 Antibacterial Agents

The history of thiazoles in antibacterial therapy dates back to Sulfathiazole , a short-acting sulfa drug.[24] Many modern antibiotics, including several generations of cephalosporins, incorporate a thiazole ring, highlighting its enduring importance.[8] Thiazole derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[24]

3.2 Antiviral Agents: The Role in HIV Protease Inhibitors

A landmark example of a thiazole-containing antiviral is Ritonavir .[2][23] It is an HIV protease inhibitor used in the treatment of HIV/AIDS.[23][25]

Mechanism of Action: HIV protease is a crucial enzyme that cleaves viral polyproteins into functional proteins required for viral maturation. Ritonavir mimics the substrate of this enzyme, binding to its active site and inhibiting its function. This prevents the production of mature, infectious viral particles. Interestingly, Ritonavir is also a potent inhibitor of the metabolic enzyme CYP3A4.[25][26] This property is exploited in combination therapies where a low dose of Ritonavir "boosts" the concentration and effectiveness of other protease inhibitors.[25][26] The thiazole moieties in Ritonavir were specifically incorporated to improve metabolic stability and oral absorption.[27]

Experimental Workflow: High-Throughput Screening for Antimicrobial Activity

Caption: A typical workflow for high-throughput screening of a thiazole library for antimicrobial activity.

Diverse Therapeutic Roles of Thiazole Derivatives

The versatility of the thiazole scaffold extends beyond oncology and infectious diseases into numerous other therapeutic areas.

-

Anti-inflammatory Agents: Thiazole derivatives have shown significant anti-inflammatory properties.[28][29][30] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid pathway.[22][29]

-

CNS Applications: Researchers have explored thiazole derivatives for treating central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy, as well as for their neuroprotective effects.

-

Antidiabetic Agents: The thiazolidinedione class of drugs, which are structurally related to thiazoles, are well-known antidiabetic agents that target the PPAR receptor. This has inspired the development of new thiazole-based compounds targeting enzymes involved in diabetes.

Key Experimental Protocols for Thiazole Drug Discovery

5.1 Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole

This protocol describes a classic, reliable method for synthesizing a core thiazole scaffold.[11]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

20 mL scintillation vial, stir bar, hot plate

-

Buchner funnel and filter flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

-

Add 5 mL of methanol and a stir bar.[11]

-

Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C setting) for 30 minutes.[11] The reaction starts with an S_N2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[11]

-

Remove the vial from the heat and allow the solution to cool to room temperature.[11] The initial product formed is the hydrobromide salt, which is often soluble in the reaction medium.[31]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[11] This neutralization step deprotonates the thiazole salt, causing the poorly water-soluble free base to precipitate.[31]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[11]

-

Wash the filter cake with water to remove any remaining salts.[11]

-

Allow the product to air dry on a watchglass. The expected yield is typically high.

5.2 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for evaluating the inhibitory activity of a synthesized thiazole derivative against a target protein kinase. This assay measures ADP production, which is proportional to kinase activity.[32][33]

Materials:

-

Target kinase and its specific substrate peptide

-

ATP

-

Synthesized thiazole inhibitor (e.g., "Compound X")

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

96-well white plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of your thiazole inhibitor in DMSO. Also, prepare a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[32]

-

Add 2.5 µL of the target kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[32]

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.[32] The optimal concentrations for the kinase, substrate, and ATP should be determined empirically, often near the K_m for ATP to ensure assay sensitivity.[34]

-

Incubate the plate at 30°C for 60 minutes.[32]

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[32]

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[33] Incubate for 30 minutes at room temperature.[32]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.[32] The light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[32]

Conclusion and Future Outlook

The thiazole scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents.[1] Its chemical tractability and proven success in a wide range of biological activities ensure its place in the medicinal chemist's toolbox.[9][35] Future research will likely focus on creating novel thiazole hybrids, which combine the thiazole nucleus with other pharmacophores to develop agents with dual-action mechanisms or improved target selectivity. As our understanding of disease pathways deepens, the rational design of sophisticated, thiazole-based molecules will undoubtedly lead to the next generation of innovative medicines.

References

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540051/]

- A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1603444233.pdf]

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/38935049/]

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. [URL: https://www.eurekaselect.com/article/135939]

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/74519]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2022/6895105/]

- 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/109038]

- Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.

- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC. National Brain Research Centre. [URL: http://ir.nbrc.ac.in/handle/123456789/119]

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503498/]

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Thiazole%3A-A-Review-on-Chemistry%2C-Synthesis-and-of-Chhabria-Patel/38221c569f1a1820b12753a81a7a00f136181b51]

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes/hantzsch-thiazole-synthesis-for-the-preparation-of-n-thiazol-2-yl-2-tosylacetamide]

- Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help ASAP. [URL: https://www.chemhelpasap.com/wp-content/uploads/2022/07/E106-Hantzsch-Thiazole-Synthesis.pdf]

- What is the mechanism of Dasatinib? - Patsnap Synapse. Patsnap. [URL: https://www.patsnap.

- The role of dasatinib in the management of chronic myeloid leukemia - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3933423/]

- Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360903415888]

- Application Notes and Protocols for Kinase Activity Assays - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-kinase-activity-assay]